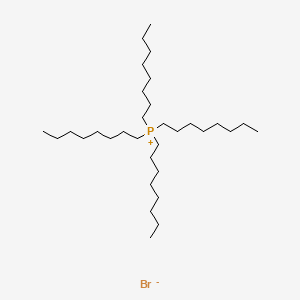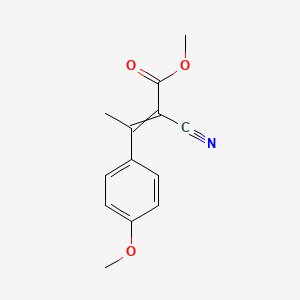
3-(Trifluoromethyl)phenylglyoxal
Overview
Description
3-(Trifluoromethyl)phenylglyoxal (3-TFMG) is an organic compound that is used in scientific research. It is a low molecular weight compound, and its chemical formula is C7H4F3O2. 3-TFMG is a colorless liquid that has a strong smell and is soluble in water. It is a versatile compound that has a wide range of applications in scientific research and is used in a variety of laboratory experiments.
Scientific Research Applications
Applications in Antitubercular Drug Design
3-(Trifluoromethyl)phenylglyoxal and related trifluoromethyl substituents have been explored for their significant role in the development of antitubercular agents. Trifluoromethyl groups, due to their electron-withdrawing nature, are known to modulate the pharmacokinetic and pharmacodynamic properties of drugs, making them potential pharmacophores in antitubercular research. The inclusion of the trifluoromethyl group in antitubercular agents has been associated with improved potency and drug-likeness properties, underscoring its utility in enhancing the activity and bioavailability of these compounds. This makes the trifluoromethyl group a valuable substituent in the realm of antitubercular drug design, offering a pathway for researchers to develop more effective therapies against tuberculosis (Thomas, 1969).
In Polymer Chemistry and Anticorrosive Coatings
The role of this compound extends into the domain of polymer chemistry, where its derivatives are utilized in the development of epoxy polymers and composites. These materials serve as potential anticorrosive coatings for metals such as carbon steel, especially in marine environments. The incorporation of trifluoromethyl groups into polymer structures contributes to the enhanced performance of these coatings, offering resistance against corrosion in saline (NaCl) solutions. This application highlights the trifluoromethyl group's contribution to creating more durable and effective anticorrosive materials, demonstrating its versatility beyond pharmaceutical applications (Hsissou, 2021).
Photoaffinity Labeling in Structural Biology
Another significant application of this compound is found in photoaffinity labeling (PAL), a technique used in structural biology to study the interactions between biomolecules. Compounds like this compound, equipped with photoreactive groups, serve as crucial tools in investigating the spatial arrangements and interactions within biological systems. Through PAL, researchers can achieve a deeper understanding of the mechanisms underlying various biological processes, including drug-target interactions and the structural dynamics of proteins. This application underscores the compound's utility in facilitating advanced research in biochemistry and molecular biology, offering insights into the design of new therapeutics and the elucidation of complex biological pathways (Vodovozova, 2007).
Safety and Hazards
3-(Trifluoromethyl)phenylglyoxal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .
Future Directions
Properties
IUPAC Name |
2-oxo-2-[3-(trifluoromethyl)phenyl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLRFRNLMJHNLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)









